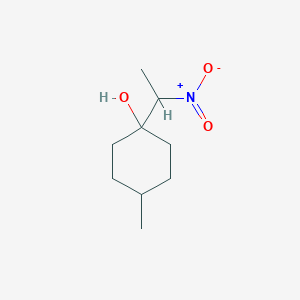
4-Methyl-1-(1-nitroethyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(1-nitroethyl)cyclohexan-1-ol is an organic compound with the molecular formula C9H17NO3 It is a cyclohexanol derivative that features a nitro group and a methyl group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(1-nitroethyl)cyclohexan-1-ol typically involves the nitration of 4-methylcyclohexanol. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(1-nitroethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-1-(1-nitroethyl)cyclohexanone.
Reduction: Formation of 4-Methyl-1-(1-aminoethyl)cyclohexan-1-ol.
Substitution: Formation of various substituted cyclohexanol derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Methyl-1-(1-nitroethyl)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(1-nitroethyl)cyclohexan-1-ol involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 1-methyl-4-(1-methylethyl)-: A similar compound with an isopropyl group instead of a nitro group.
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-: A similar compound with a methylethenyl group instead of a nitro group.
Uniqueness
4-Methyl-1-(1-nitroethyl)cyclohexan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
91239-36-0 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-methyl-1-(1-nitroethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO3/c1-7-3-5-9(11,6-4-7)8(2)10(12)13/h7-8,11H,3-6H2,1-2H3 |
Clave InChI |
XSMIIBCGQZPOFO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C(C)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
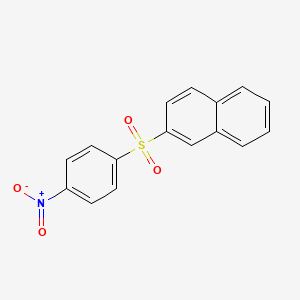
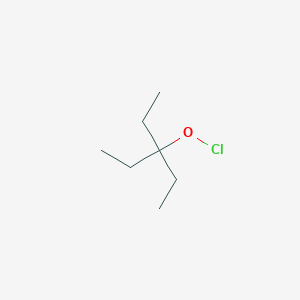
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
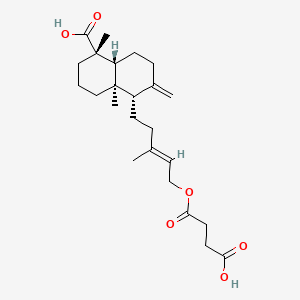
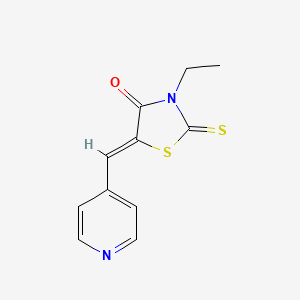
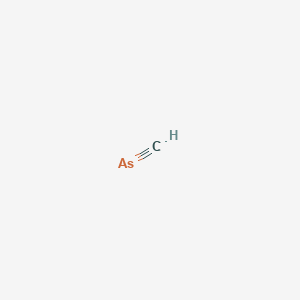
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
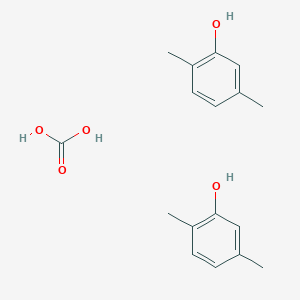
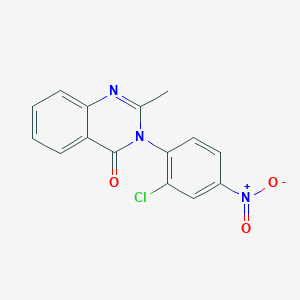
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B14366394.png)
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
